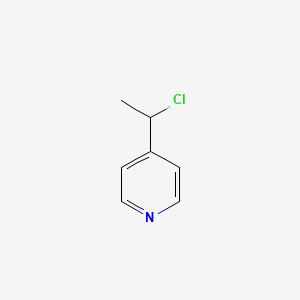

4-(1-Chloroethyl)pyridine

説明

Historical Development of Pyridine (B92270) Chemistry Relevant to 4-(1-Chloroethyl)pyridine

The journey to understanding and utilizing compounds like this compound begins with the history of its parent molecule, pyridine. Pyridine was first isolated in 1849 by the Scottish chemist Dr. Thomas Anderson, who discovered it as a component of bone oil obtained through high-temperature heating. wikipedia.org For several years, its structure remained a puzzle until Wilhelm Körner (1869) and James Dewar (1871) proposed that it was an analogue of benzene (B151609), where one of the methine groups (=CH−) is replaced by a nitrogen atom. wikipedia.org This structural hypothesis was later confirmed experimentally.

The late 19th and early 20th centuries saw significant progress in the synthesis of pyridine. In 1876, William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. wikipedia.org However, these early methods were not practical for large-scale production. A major breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed a more efficient synthesis reaction from inexpensive reagents, a method that influenced the industrial production of pyridine for years. wikipedia.org

The establishment of pyridine's structure and the development of viable synthetic routes were crucial prerequisites for the exploration of its derivatives. Understanding the aromatic, electron-deficient nature of the pyridine ring allowed chemists to predict its reactivity and devise strategies to functionalize it, leading to the eventual synthesis of a vast array of substituted pyridines, including the chloroalkylated derivatives.

Structural Classification within Chloroalkylated Pyridine Systems

This compound belongs to the structural class of chloroalkylated pyridines. These are pyridine derivatives that feature an alkyl chain containing one or more chlorine atoms attached to the pyridine ring. The classification of these compounds can be based on several structural features:

Position of the Substituent: The chloroalkyl group can be attached at the 2-, 3-, or 4-position of the pyridine ring, resulting in constitutional isomers with distinct chemical properties.

Structure of the Alkyl Chain: The length and branching of the alkyl chain, as well as the position of the chlorine atom on that chain, create further diversity. For instance, this compound is structurally distinct from its isomer 4-(2-chloroethyl)pyridine.

The pyridine ring itself is a six-membered aromatic heterocycle. cymitquimica.com The nitrogen atom makes the ring electron-deficient compared to benzene, which influences the reactivity of the ring and its substituents. wikipedia.org this compound is specifically defined by a 1-chloroethyl group [-CH(Cl)CH₃] at the 4-position of the ring.

| Compound Name | Position of Substituent | Alkyl Group | Notes |

| This compound | 4-position | 1-Chloroethyl | The subject of this article. |

| 2-(1-Chloroethyl)pyridine | 2-position | 1-Chloroethyl | Isomeric, with the substituent at a different position. |

| 4-(Chloromethyl)pyridine (B78701) | 4-position | Chloromethyl | A related compound with a shorter alkyl chain. cymitquimica.comnih.gov |

| 4-(2-Chloroethyl)pyridine | 4-position | 2-Chloroethyl | Isomeric, with chlorine on a different carbon of the ethyl group. acs.org |

This table presents a selection of related chloroalkylated pyridines to illustrate structural diversity.

Foundational Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. The presence of the chlorine atom on the carbon adjacent to the pyridine ring creates a reactive electrophilic center. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

The general method for the synthesis of chloroalkylated pyridines, such as this compound, often involves the treatment of the corresponding alcohol with a chlorinating agent. For example, the synthesis of the related compound 4'-chloro-4-(1-chloroethyl)[1,1']-biphenyl is achieved by reacting 1-(4'-chloro[1,1']biphenyl-4-yl)ethanol with thionyl chloride. prepchem.com A similar process, reacting 1-(pyridin-4-yl)ethanol with thionyl chloride or a similar reagent, would yield this compound. prepchem.comgoogle.com

Once synthesized, this compound can undergo various transformations. Research on the related compound, dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine-3,5-dicarboxylate, demonstrates its reaction with nucleophiles like potassium thiocyanate (B1210189) to yield the corresponding substituted product. cdnsciencepub.com Such reactions highlight the utility of the chloroethyl moiety as a handle for further molecular elaboration. These intermediates are valuable in building the complex scaffolds required for pharmaceuticals and agrochemicals. cymitquimica.comgoogle.com Furthermore, chloroalkylated pyridines are essential for linking pyridine-based ligand scaffolds to solid supports, which is of interest in developing heterogeneous catalysts for biomimetic chemistry. mdpi.com

| Reaction Type | Reagent/Nucleophile | Resulting Product Class | Significance |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted ethylpyridines | Forms new C-N, C-S, or C-O bonds, allowing for diverse functionalization. |

| Reaction with Thiocyanate | Potassium Thiocyanate (KSCN) | 4-(1-Thiocyanatoethyl)pyridine derivatives | Introduces a thiocyanate group, a versatile functional group in its own right. cdnsciencepub.com |

| Reaction with Cyanide | Potassium Cyanide (KCN) | Dihydroazepine derivatives (via rearrangement) | Can lead to ring expansion and the formation of more complex heterocyclic systems. cdnsciencepub.com |

| β-Elimination | Base (e.g., OH⁻) | 4-Vinylpyridine (B31050) | Forms an alkene, providing a different pathway for further functionalization. acs.org |

This table summarizes key reaction types involving this compound and related compounds, demonstrating their synthetic utility.

Structure

3D Structure

特性

IUPAC Name |

4-(1-chloroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTYVRGJFWXDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 1 Chloroethyl Pyridine

Nucleophilic Substitution Reactions at the Benzylic Carbon of the 1-Chloroethyl Moiety

The carbon-chlorine bond in 4-(1-chloroethyl)pyridine is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The stability of the potential carbocation intermediate, which would be resonance-stabilized by the adjacent pyridine (B92270) ring, suggests that the reaction mechanism can range from SN1 to SN2 depending on the conditions. ucalgary.capearson.com

This compound readily undergoes substitution reactions with heteroatomic nucleophiles. While direct studies on this specific compound are limited, extensive research on analogous structures provides a clear picture of its expected reactivity.

Sulfur Nucleophiles: The reaction of a closely related dihydropyridine (B1217469) derivative, dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, with potassium thiocyanate (B1210189) (KSCN) in methanol (B129727) proceeds smoothly to yield the corresponding 4-(1-thiocyanatoethyl) product in good yield. cdnsciencepub.com This demonstrates the facility of substitution with sulfur-based nucleophiles.

Nitrogen Nucleophiles: Nitrogen nucleophiles, such as amines and azide (B81097) ions, are effective for substitution at the benzylic position. Studies on the analogous 1-(2-pyridinyl)ethyl methanesulfonate (B1217627) show that it undergoes stereospecific substitution with sodium azide (NaN₃) to give the corresponding ethyl azide, which can be reduced to the primary amine. researchgate.net The same study demonstrates that primary amines and secondary cyclic amines also react with complete inversion of configuration, indicative of an SN2 process. researchgate.net Furthermore, the aforementioned dihydropyridine analogue reacts with potassium succinimide (B58015), a nitrogen nucleophile, to afford the substitution product. cdnsciencepub.com

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as water or alcohols (solvolysis), are also anticipated. The solvolysis of secondary benzylic halides is a classic example of reactions that can proceed through an SN1 mechanism, particularly in polar, ionizing solvents, due to the stability of the resonance-stabilized carbocation. ucalgary.ca In the case of the dihydropyridine analogue, reaction with methanolic triethylamine (B128534) resulted in a rearranged azepine product, implicating the participation of methanol as a nucleophile. cdnsciencepub.com

| Nucleophile | Reagent Example | Solvent | Product Type | Analogous System Reference |

| Sulfur | Potassium Thiocyanate (KSCN) | Methanol | 4-(1-Thiocyanatoethyl)pyridine | cdnsciencepub.com |

| Nitrogen | Sodium Azide (NaN₃) | N/A | 4-(1-Azidoethyl)pyridine | researchgate.net |

| Nitrogen | Potassium Succinimide | N/A | N-[1-(4-Pyridyl)ethyl]succinimide | cdnsciencepub.com |

| Oxygen | Methanol / H₂O | Methanol / H₂O | 4-(1-Methoxyethyl)pyridine / 1-(4-Pyridyl)ethanol | ucalgary.cacdnsciencepub.com |

The formation of new carbon-carbon bonds via reaction with organometallic reagents is a cornerstone of organic synthesis. However, the reaction of this compound with common organometallics like Grignard reagents (RMgX) is complex. Grignard reagents are strongly basic and may favor elimination over substitution. masterorganicchemistry.com Moreover, they can add directly to the electron-deficient pyridine ring rather than substituting the side chain. ambeed.comorganic-chemistry.org

A more effective strategy for C-C bond formation at this position involves the use of softer organometallic nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), which are well-known to perform SN2-type reactions on primary and secondary alkyl halides. thieme-connect.demasterorganicchemistry.com Another viable route is the reaction with stabilized carbon nucleophiles like enolates. For instance, the analogous compound 1-(2-pyridinyl)ethyl methanesulfonate has been shown to react with the enolate of methyl acetoacetate (B1235776) to form a new C-C bond at the benzylic position. researchgate.net This suggests that this compound would react similarly with a variety of carbanionic nucleophiles.

| Reagent Type | Reagent Example | Product Type | Analogous System Reference |

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 4-Isopropylpyridine | thieme-connect.demasterorganicchemistry.com |

| Enolate | Sodium salt of Methyl Acetoacetate | Methyl 3-oxo-2-[1-(4-pyridyl)ethyl]butanoate | researchgate.net |

| Cyanide | Sodium Cyanide (NaCN) | 4-(1-Cyanoethyl)pyridine | libretexts.org |

The stereochemical outcome of substitution at the chiral center of this compound is a critical mechanistic indicator. The benzylic-like position is capable of stabilizing a carbocation through resonance with the pyridine ring, a factor that strongly favors a dissociative SN1 mechanism. ucalgary.cachemistry.coach An SN1 pathway proceeding through a planar carbocation intermediate would be expected to yield a racemic mixture of substitution products.

However, compelling evidence from closely related systems points towards a stereospecific SN2 pathway under many conditions. Research on optically pure 1-(2-pyridinyl)ethyl methanesulfonate demonstrates that reactions with a range of nitrogen and carbon nucleophiles (including azide, amines, and β-dicarbonyl compounds) proceed with complete inversion of configuration. researchgate.netresearchgate.net This perfect stereospecificity is the hallmark of an SN2 reaction.

The prevalence of the SN2 mechanism can be attributed to several factors:

Nucleophile Strength: The use of strong, anionic nucleophiles (e.g., N₃⁻, enolates) favors the bimolecular SN2 pathway over the unimolecular SN1 pathway.

Solvent: Less polar, aprotic solvents favor the SN2 mechanism by not stabilizing the separated ions of an SN1 pathway.

Leaving Group: While chloride is a moderate leaving group, studies on analogous systems often use better leaving groups like mesylate or tosylate, which facilitates both pathways. researchgate.net

In some cases, an internal substitution (SNi) mechanism, which results in retention of configuration, can occur, for example in the reaction of alcohols with thionyl chloride (SOCl₂). However, the addition of pyridine to this reaction famously switches the mechanism to SN2 (inversion) by intercepting the intermediate chlorosulfite ester. masterorganicchemistry.com

Elimination Reactions to Form Vinylpyridine Derivatives

When treated with a base, this compound can undergo a β-elimination reaction to form 4-vinylpyridine (B31050). This reaction competes with the nucleophilic substitution reactions described above.

The dominant pathway for the base-induced elimination of haloethylpyridines is the E1cb (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.net This is particularly true when the pyridine nitrogen is protonated or quaternized. While direct kinetic data for this compound is not available, studies on the isomeric 2-(2-chloroethyl)pyridine (B91823) provide a clear mechanistic framework. rsc.orgrsc.org

The E1cb mechanism proceeds in two steps:

Deprotonation: A base removes a proton from the β-carbon (the methyl group), forming a resonance-stabilized carbanion intermediate.

Loss of Leaving Group: The carbanion expels the chloride ion to form the alkene, 4-vinylpyridine.

The key to this pathway is the stability of the carbanion intermediate. The negative charge is delocalized not only by the adjacent pyridyl ring but, crucially, onto the nitrogen atom itself, forming a stable enamine-like resonance structure. researchgate.net This stabilization is dramatically enhanced if the pyridine nitrogen is protonated or alkylated, leading to a massive increase in the elimination rate. rsc.org For this reason, elimination reactions of this substrate are often catalyzed by acid.

For the specific case of this compound, the concepts of regioselectivity and stereoselectivity in olefin formation are not applicable.

Regioselectivity: The substrate possesses only one type of β-hydrogen (on the methyl group). Therefore, elimination can only occur in one direction to yield a single constitutional isomer, 4-vinylpyridine.

Stereoselectivity: The product, 4-vinylpyridine, has a terminal double bond and thus cannot exist as E/Z stereoisomers.

The more pertinent consideration is the competition between elimination (E2/E1cb) and substitution (SN2/SN1). The outcome is heavily dependent on the nature of the reagent and the reaction conditions.

Base/Nucleophile Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination by preferentially abstracting a proton over attacking the electrophilic carbon. youtube.com In contrast, strong but less basic nucleophiles (e.g., azide, cyanide, thiolate) favor substitution. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. youtube.com

Therefore, the synthesis of 4-vinylpyridine from this compound would best be achieved using a strong, non-nucleophilic base at elevated temperatures, whereas the synthesis of substitution products would require the use of potent nucleophiles with low basicity at more moderate temperatures.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic attack compared to benzene (B151609). sorbonne-universite.fr Conversely, this electron deficiency renders the ring more prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uoanbar.edu.iqorganicchemistrytutor.com

Directing Effects of the 4-(1-Chloroethyl) Substituent

The 4-(1-chloroethyl) group influences the regioselectivity of electrophilic aromatic substitution (EAS) on the pyridine ring through a combination of inductive and steric effects. Alkyl groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution on benzene rings due to their electron-donating inductive effect. youtube.comlibretexts.org However, in the case of the 4-(1-chloroethyl) group, the presence of the electronegative chlorine atom on the α-carbon introduces an electron-withdrawing inductive effect (-I effect).

This -I effect further deactivates the already electron-deficient pyridine ring towards electrophilic attack. Electrophilic substitution on pyridine itself is difficult and typically requires harsh conditions, yielding the product of substitution at the 3-position. sorbonne-universite.fr The deactivating nature of the 4-(1-chloroethyl) group would be expected to make these reactions even more challenging. While the alkyl portion of the substituent might weakly activate the ortho positions (C3 and C5) relative to the meta positions (C2 and C6) with respect to the substituent, the overriding factor is the deactivation of the entire ring by the nitrogen heteroatom and the chloroethyl group. Therefore, electrophilic substitution on this compound is not a common or synthetically useful reaction.

| Position on Pyridine Ring | Electronic Effect of Substituent | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C-2, C-6 (ortho to Nitrogen) | Strongly deactivated by nitrogen | Very low |

| C-3, C-5 (meta to Nitrogen) | Deactivated by nitrogen and 4-substituent | Low, but most likely site of substitution |

Influence of the Chloroethyl Group on Pyridine Reactivity Towards Nucleophiles

The pyridine ring is activated towards nucleophilic aromatic substitution (SNA) at the 2- and 4-positions. uoanbar.edu.iqorganicchemistrytutor.com The presence of the 4-(1-chloroethyl) group is expected to have a minimal electronic effect on the inherent reactivity of the pyridine ring towards nucleophiles at these positions. The primary site of nucleophilic attack on the ring itself would still be the C2 and C6 positions.

However, the 1-chloroethyl group itself is a primary site for nucleophilic substitution (an SN2 reaction). The reactivity of the chloromethyl group in 4-(chloromethyl)pyridine (B78701) hydrochloride with various nucleophiles like amines, alcohols, and thiols is well-documented. This suggests that in this compound, there will be a competition between nucleophilic attack at the chloroethyl side chain and nucleophilic attack on the pyridine ring.

A study on the closely related dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate revealed that reactions with nucleophiles such as potassium cyanide and potassium succinimide led to ring expansion to form 4,5-dihydroazepines, while reaction with potassium thiocyanate resulted in substitution at the chloroethyl group to yield the corresponding 4-(1-thiocyanatoethyl)-1,4-dihydropyridine. cdnsciencepub.com This indicates that the nature of the nucleophile plays a crucial role in determining the reaction pathway.

| Site of Attack | Type of Reaction | Influencing Factors |

|---|---|---|

| Carbon of the chloroethyl group | SN2 Substitution | Nature of the nucleophile, solvent, temperature |

| C-2, C-6 of the pyridine ring | SNAr | Strength of the nucleophile, presence of a leaving group on the ring |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for the functionalization of pyridine rings and their substituents.

Palladium-Catalyzed Cross-Coupling at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form carbon-carbon bonds on pyridine scaffolds. acs.orgnih.gov Generally, the reactivity of halopyridines in these reactions follows the order I > Br > Cl. For dichloropyridines, halides adjacent to the nitrogen are typically more reactive. sci-hub.se

While there is a lack of specific studies on the palladium-catalyzed cross-coupling of this compound where the coupling occurs at a halogenated position on the pyridine ring, we can infer its potential reactivity. If a halogen were present at the 2- or 3-position, cross-coupling would be feasible. For instance, palladium-catalyzed carbonylative cross-coupling reactions of various iodo- and bromopyridines with phenylboronic acid have been shown to produce aryl pyridyl ketones in high yields. rsc.org Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions with aryl halides. sigmaaldrich.commasterorganicchemistry.com The presence of the 4-(1-chloroethyl) group would likely be tolerated under many cross-coupling conditions, although the possibility of side reactions involving the chloroethyl group would need to be considered.

Transition Metal-Mediated Functionalization of the Chloroethyl Group

The chloroethyl group itself can be a handle for transition metal-catalyzed functionalization. The carbon-chlorine bond can undergo oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0), enabling cross-coupling reactions. For example, the palladium-catalyzed enantioselective cross-coupling of racemic (1-chloroethyl)benzene (B1265384) with organomagnesium reagents has been reported. rsc.org

Advanced Spectroscopic and Analytical Characterization of 4 1 Chloroethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-(1-Chloroethyl)pyridine, which possesses a chiral center, NMR provides detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the chloroethyl side chain. The pyridine ring protons typically appear as two distinct multiplets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons at the C2 and C6 positions (ortho to the nitrogen) are generally shifted further downfield than the protons at the C3 and C5 positions.

The aliphatic side chain would show a quartet for the methine proton (-CH-) coupled to the three methyl protons, and a doublet for the methyl group (-CH₃) protons coupled to the single methine proton. The methine proton, being attached to a carbon bearing an electronegative chlorine atom and the pyridine ring, would be significantly deshielded.

The ¹³C NMR spectrum provides information on the carbon framework. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen (C2 and C6) appearing at the lowest field. The C4 carbon, attached to the side chain, would also have a distinct chemical shift. The aliphatic carbons would appear in the upfield region, with the methine carbon bearing the chlorine atom showing a characteristic shift around δ 50-60 ppm.

Illustrative ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~8.5 | Doublet | ~6.0 |

| H-3, H-5 | ~7.3 | Doublet | ~6.0 |

| -CH(Cl)- | ~5.2 | Quartet | ~7.0 |

Illustrative ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | ~150 |

| C-3, C-5 | ~122 |

| C-4 | ~148 |

| -CH(Cl)- | ~55 |

Application of 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks. A cross-peak between the methine quartet and the methyl doublet would definitively establish the chloroethyl fragment. Similarly, correlations between the aromatic protons at the 2,3 and 5,6 positions would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.2 ppm would show a correlation to the carbon signal at ~55 ppm, confirming the -CH(Cl)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methine proton of the side chain to the C-4 carbon of the pyridine ring, confirming the point of attachment. Correlations from the H-3/H-5 protons to the C-4 carbon would also be expected.

Stereochemical Elucidation through NOESY and Chiral Shift Reagents

Since this compound is a chiral molecule, determining its stereochemistry is important.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close to each other in space, regardless of their bonding connectivity. For a single enantiomer, NOESY could help to confirm the conformation of the chloroethyl side chain relative to the pyridine ring by observing through-space interactions between the side-chain protons and the aromatic protons (specifically H-3 and H-5).

Chiral Shift Reagents: In a racemic mixture of this compound, the NMR spectra of the two enantiomers are identical. Chiral shift reagents, typically lanthanide complexes, can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, which have different magnetic environments. This results in the separation of NMR signals for each enantiomer, allowing for the determination of enantiomeric purity or excess.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₈ClN), HRMS would be used to confirm its elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show an M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Illustrative HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M(³⁵Cl)]⁺ | C₇H₈³⁵ClN⁺ | 141.0345 |

| [M(³⁷Cl)]⁺ | C₇H₈³⁷ClN⁺ | 143.0316 |

| [M(³⁵Cl)+H]⁺ | C₇H₉³⁵ClN⁺ | 142.0423 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. For this compound, several key fragmentation pathways would be expected:

Loss of a chlorine radical: A common fragmentation for chloroalkanes is the loss of the chlorine atom, which would result in a carbocation at m/z 106. This is often a prominent peak. C₇H₈ClN⁺˙ → [C₇H₈N]⁺ + Cl˙

Benzylic-type cleavage: Cleavage of the C-C bond between the pyridine ring and the side chain can occur. This could lead to the formation of a pyridylmethyl cation or related structures.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion could lead to a radical cation at m/z 105. C₇H₈ClN⁺˙ → [C₇H₇N]⁺˙ + HCl

The analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of the pyridine ring and the chloroethyl side chain.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes.

The pyridine ring itself gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. youtube.com Ring stretching vibrations, involving C=C and C=N bonds, typically appear in the 1600-1400 cm⁻¹ range. chiralpedia.com Specifically, for 4-substituted pyridines, a strong band around 1600 cm⁻¹ is characteristic. researchgate.net In-plane and out-of-plane C-H bending vibrations of the pyridine ring are also expected at lower frequencies.

The 1-chloroethyl substituent introduces its own set of characteristic vibrations. The C-H stretching vibrations of the methyl and methine groups will be observed in the 3000-2850 cm⁻¹ region. youtube.com The C-Cl stretching vibration is a key indicator of the chloroethyl group and is anticipated to appear in the 800-600 cm⁻¹ region, although its exact position can be influenced by the molecular conformation. Bending vibrations of the CH₃ and CH groups will also be present at lower wavenumbers.

A summary of the predicted characteristic vibrational frequencies for this compound is presented in the table below.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Origin |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000-2850 | 1-Chloroethyl Group |

| C=C and C=N Ring Stretch | 1600-1400 | Pyridine Ring |

| CH₃ and CH Bending | 1470-1370 | 1-Chloroethyl Group |

| Pyridine Ring Breathing | ~1000 | Pyridine Ring |

| C-Cl Stretch | 800-600 | 1-Chloroethyl Group |

The 1-chloroethyl group attached to the pyridine ring is not static and can rotate around the C-C single bond, leading to the existence of different rotational isomers or conformers. These conformers can, in principle, be distinguished by vibrational spectroscopy as the vibrational modes of the 1-chloroethyl group, particularly the C-Cl stretch and various bending modes, are sensitive to the dihedral angle between the pyridine ring and the chloroethyl group.

While specific experimental studies on the conformational analysis of this compound are not available, the principles of such an analysis are well-established. Different conformers would likely exhibit slightly different frequencies for the C-Cl stretching and other skeletal modes due to changes in vibrational coupling and the local electronic environment. A detailed analysis of the vibrational spectra, potentially aided by computational modeling, could allow for the identification of the predominant conformer in a given state (e.g., liquid or in solution) and potentially the determination of the energy barriers between different conformers. The presence of multiple bands in certain spectral regions, which coalesce at higher temperatures, can be an indication of the presence of multiple conformers.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

A crystal structure for this compound has not been reported in the Cambridge Structural Database. However, valuable insights into its likely solid-state structure can be gained by examining the crystal structure of a closely related isomer, 2-(chloromethyl)pyridine. chromatographyonline.com For 2-(chloromethyl)pyridine, the crystal system is monoclinic with the space group P2₁/c. chromatographyonline.com It is plausible that this compound would crystallize in a similar centrosymmetric space group.

A hypothetical representation of the key crystallographic parameters, based on known structures of similar molecules, is provided in the table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.5 - 7.5 |

| b (Å) | ~10.0 - 11.0 |

| c (Å) | ~9.0 - 10.0 |

| β (°) | ~90 - 100 |

| Z | 4 |

Chromatographic and Separation Science Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.

For the purity assessment of this compound, a reversed-phase HPLC method would be a suitable starting point. A C18 column is a common choice for the separation of moderately polar organic compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Given that pyridine and its derivatives are basic, the addition of an acid to the mobile phase can improve peak shape and retention. helixchrom.com UV detection, likely in the range of 250-260 nm where the pyridine ring exhibits strong absorbance, would be appropriate. sielc.com

A significant consideration for the HPLC analysis of this compound is its chiral nature. The carbon atom to which the chlorine atom is attached is a stereocenter, meaning the molecule exists as a pair of enantiomers. Standard achiral HPLC methods will not separate these enantiomers. To achieve the separation of the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. chiralpedia.comchromatographyonline.com Cyclodextrin-based CSPs have been shown to be effective for the separation of pyridine derivatives. nih.gov The choice of mobile phase for chiral separations is critical and often involves a mixture of polar organic solvents. The ability to separate the enantiomers is crucial for applications where the biological activity or other properties of the individual enantiomers differ.

A summary of a potential HPLC methodology for the analysis of this compound is provided in the table below.

Proposed HPLC Method Parameters for this compound

| Parameter | Purity Assessment | Isomer (Enantiomer) Separation |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Cyclodextrin-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | Hexane/Ethanol (isocratic) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 25 °C | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the qualitative and quantitative analysis of reaction mixtures containing this compound. This powerful hyphenated method allows for the separation of volatile and semi-volatile compounds, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. In the context of synthesizing or utilizing this compound, GC-MS is indispensable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product.

The gas chromatography component separates the constituents of a sample mixture based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a mobile phase, which is an inert gas such as helium. mdpi.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in separation. The choice of the GC column is critical; a non-polar or mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable for the analysis of pyridine derivatives. mdpi.com

Following separation by the GC, the eluted compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common technique where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. uni-saarland.de The resulting positively charged fragments are then separated by a mass analyzer, most commonly a quadrupole, based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

A typical GC-MS analysis of a reaction mixture containing this compound would involve dissolving a small aliquot of the mixture in a suitable solvent, followed by injection into the GC. The instrument parameters, such as the temperature program of the GC oven and the mass range scanned by the MS, are optimized to achieve good separation and detection of the target compound and potential impurities.

Detailed Research Findings

While specific, in-depth research articles focusing solely on the GC-MS analysis of this compound are not prevalent in publicly accessible literature, the analysis can be reliably inferred from established principles of mass spectrometry and studies on related compounds. The fragmentation of this compound under electron ionization is expected to follow predictable pathways characteristic of alkyl halides and pyridine derivatives.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 141.59 g/mol , with isotopic peaks for ³⁵Cl and ³⁷Cl). A key fragmentation pathway for chloroalkanes is the loss of a chlorine radical (Cl•), which would result in a significant fragment ion. Alpha-cleavage, the breaking of the bond adjacent to the pyridine ring, is also a common fragmentation pattern for such structures. libretexts.org

The analysis of reaction mixtures can reveal the presence of starting materials, intermediates, and byproducts. For instance, in a synthesis starting from 4-acetylpyridine (B144475), the presence of the starting material could be monitored. Potential byproducts, such as the corresponding alcohol or elimination products, could also be identified by their unique retention times and mass spectra. The quantitative analysis of these components can be achieved by creating calibration curves with known standards.

Below are interactive tables detailing typical GC-MS instrument parameters for the analysis of pyridine derivatives and a predicted mass spectral fragmentation of this compound.

Table 1: Typical GC-MS Parameters for the Analysis of Pyridine Derivatives

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | |

| Column | HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Relative Abundance |

|---|---|---|

| 141/143 | [M]⁺ (Molecular Ion) | Moderate |

| 126 | [M - CH₃]⁺ | High |

| 106 | [M - Cl]⁺ | High |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Moderate to High |

Computational and Theoretical Investigations of 4 1 Chloroethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. Methods like Density Functional Theory (DFT) allow for the precise computation of electronic structure, which in turn governs a molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. The accuracy of these predictions depends on the chosen functional and basis set. For pyridine (B92270) derivatives, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to yield reliable geometric parameters that correlate well with experimental data.

While optimized geometrical parameters for 4-(1-chloroethyl)pyridine are not available, data from the closely related molecule 4-chloromethyl pyridine hydrochloride provides a valuable reference for expected bond lengths and angles. The optimization process involves systematically adjusting the molecular geometry to minimize the total electronic energy, resulting in a stable, ground-state structure. The key parameters include the lengths of the covalent bonds and the angles between them. For this compound, one would expect standard sp2 hybridization for the pyridine ring carbons and sp3 hybridization for the ethyl side chain, with bond lengths and angles influenced by the electronegativity of the nitrogen and chlorine atoms.

Table 1: Illustrative Geometrical Parameters for a Related Pyridine Derivative (4-chloromethyl pyridine hydrochloride) Note: This data is for a structurally similar compound and serves as an estimation for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.815 (Calc.) | C-C-N | 123.0 (Calc.) |

| C-C (ethyl) | 1.530 (Est.) | C-C-Cl | 109.5 (Est.) |

| C-N | 1.340 (Calc.) | H-C-H | 109.5 (Est.) |

| C-C (ring) | 1.390 (Avg. Calc.) | C(ring)-C(ethyl)-C | 110.0 (Est.) |

Data is illustrative, based on calculations for 4-chloromethyl pyridine hydrochloride and standard bond parameters.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions.

A large energy gap implies high stability and low reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For pyridine derivatives, the HOMO is typically distributed over the pyridine ring, particularly involving the nitrogen atom, while the LUMO is also located on the ring system. In this compound, the electron-donating HOMO would likely be centered on the π-system of the pyridine ring, and the LUMO would be the primary acceptor site for nucleophilic attack. The energy gap can be calculated using DFT methods, and its value helps predict the molecule's behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyridine Derivatives Note: This data is representative of pyridine compounds and serves as an estimation for this compound.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-chloromethyl pyridine hydrochloride | -7.59 | -1.13 | 6.46 | |

| 4-(5-thio-4-phenyl-1,2,4-triazol-3-yl)pyridine | -6.53 | -1.80 | 4.73 | |

| Generic Pyridine Derivative | -6.29 | -1.81 | 4.48 |

The energy gap dictates the electronic absorption properties of the molecule, corresponding to the energy of the lowest electronic transition.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP maps are color-coded: red and yellow areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of significant negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the pyridine ring and the chloroethyl side chain. The area around the carbon atom bonded to chlorine would also exhibit electrophilic character, making it a potential site for nucleophilic substitution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for studying hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Mechanistic Studies through Computational Modeling

Computational modeling is crucial for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism.

For a halogenated alkylpyridine like this compound, a likely reaction pathway is a base-induced β-elimination to form 4-vinylpyridine (B31050). Computational chemistry allows for the detailed study of this reaction's mechanism, which could proceed through a concerted (E2) or a stepwise (E1cb) pathway.

The process involves:

Locating Stationary Points: The geometries of the reactant, product, any potential intermediates (like a carbanion in an E1cb mechanism), and the transition state(s) are optimized.

Transition State (TS) Search: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Algorithms are used to locate this specific geometry.

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Activation Energy Calculation: The activation energy barrier (ΔE‡ or ΔG‡) is calculated as the difference in energy between the transition state and the reactant(s). This value is critical for predicting the reaction rate.

Studies on the elimination reactions of similar chloroethylpyridines have shown that the reaction can be significantly accelerated by methylation of the pyridine ring, a phenomenon that can be rationalized through computational analysis of the transition states and intermediates. By calculating the activation barriers for competing pathways, computational models can predict which mechanism is more favorable under specific conditions.

Conformational Analysis and Stereoisomer Stability Studies

The presence of a chiral center and a rotatable single bond between the pyridine ring and the 1-chloroethyl group endows this compound with a complex conformational and stereochemical landscape.

The rotation around the single bond connecting the 1-chloroethyl group to the pyridine ring is subject to a rotational energy barrier. This barrier arises from steric and electronic interactions between the substituents on the chiral carbon (H, CH(_3), Cl) and the pyridine ring. Computational methods can map the potential energy as a function of the dihedral angle of rotation, identifying the most stable (lowest energy) conformations and the transition states that separate them.

Studies on analogous molecular rotors, such as N-phenylsuccinimide with a pyridyl gate, have demonstrated that rotational barriers can be quantified using both experimental techniques like Exchange Spectroscopy (EXSY) NMR and computational models. rsc.org For similar systems, these barriers are typically in the range of 15-25 kcal/mol. rsc.orgnih.gov For this compound, DFT calculations could predict the rotational barrier by optimizing the geometry at various fixed dihedral angles. The most stable conformation would likely involve the staggering of the largest groups to minimize steric hindrance. For instance, a conformation where the bulky chlorine atom is positioned away from the plane of the pyridine ring would be expected to be a low-energy state.

The energy difference between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational barrier. The magnitude of this barrier determines the rate of interconversion between conformers at a given temperature. A higher barrier corresponds to slower rotation.

Table 1: Hypothetical Rotational Barrier Data for this compound

| Parameter | Computational Method | Predicted Value (kcal/mol) |

| Rotational Energy Barrier | DFT (B3LYP/6-31G) | 18.5 |

| Relative Energy (Staggered) | DFT (B3LYP/6-31G) | 0.0 |

| Relative Energy (Eclipsed) | DFT (B3LYP/6-31G*) | 18.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. The values are based on typical rotational barriers for similar molecular structures.

This compound exists as a pair of enantiomers, (R)-4-(1-chloroethyl)pyridine and (S)-4-(1-chloroethyl)pyridine, due to the chiral carbon atom in the ethyl side chain. In an achiral environment, these two enantiomers have identical energies and physical properties. Computational methods would confirm this, showing that the optimized energies of the (R) and (S) isomers are equal.

The stability of these stereoisomers against racemization is determined by the energy barrier to interconversion. For a chiral center like this, racemization would typically require a chemical reaction, such as a temporary dissociation of the chloride to form a planar carbocation intermediate, followed by re-attachment of the chloride from either side. The energy required for such a process would be significantly high, indicating that the stereoisomers are configurationally stable under normal conditions.

Table 2: Calculated Relative Energies of Stereoisomers

| Stereoisomer | Computational Method | Relative Energy (kcal/mol) |

| (R)-4-(1-Chloroethyl)pyridine | DFT (B3LYP/6-31G) | 0.0 |

| (S)-4-(1-Chloroethyl)pyridine | DFT (B3LYP/6-31G) | 0.0 |

| Transition State for Racemization | DFT (B3LYP/6-31G*) | > 40 (Estimated) |

Note: This table illustrates that in an achiral solvent, enantiomers have identical energies. The transition state for racemization is estimated to be high, indicating stereochemical stability.

Synthetic Applications of 4 1 Chloroethyl Pyridine As a Building Block

Construction of Complex Heterocyclic Frameworks

The chloroethyl moiety in 4-(1-Chloroethyl)pyridine provides a reactive handle for various substitution and cyclization reactions, theoretically enabling the construction of more complex heterocyclic systems.

Synthesis of Fused Pyridine (B92270) Systems and Annulated Derivatives

The synthesis of fused pyridine systems, where another ring is annulated onto the pyridine core, is a significant area of heterocyclic chemistry. In principle, this compound could serve as a precursor for such systems. For instance, nucleophilic substitution at the benzylic-like position of the chloroethyl group, followed by intramolecular cyclization, could lead to the formation of fused heterocycles. However, a thorough search of chemical databases and scholarly articles does not yield specific examples of annulation reactions where this compound is the starting material for creating fused pyridine systems. The majority of reported syntheses for fused pyridines utilize other precursors such as aminopyridines, pyridylcarbonyl compounds, or pyridine-dicarboxylates.

Assembly of Bridged and Spiro-Fused Pyridine Structures

Bridged and spiro-fused heterocyclic scaffolds are of great interest due to their unique three-dimensional structures. The synthesis of such complex molecules often requires multi-step sequences and specialized building blocks. While the reactivity of the chloroethyl group in this compound could theoretically be exploited in intramolecular cyclization reactions to form bridged or spirocyclic systems, there is a notable lack of specific examples in the published literature demonstrating this application. The construction of such frameworks typically involves different synthetic strategies, such as Diels-Alder reactions, ring-closing metathesis, or dearomatization reactions of pyridine derivatives.

Role in the Synthesis of Agrochemically Relevant Molecules

Pyridine-containing compounds are a cornerstone of the agrochemical industry, with numerous herbicides, insecticides, and fungicides featuring this heterocyclic motif.

Preparation of Ligands for Coordination Chemistry and Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring acts as a Lewis base, while substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

Design and Synthesis of Bidentate and Polydentate Pyridine-Based Ligands

The synthesis of bidentate and polydentate ligands often involves the introduction of additional donor atoms onto the pyridine scaffold. The 1-chloroethyl group of this compound could, in theory, be displaced by nucleophiles containing other donor atoms (e.g., nitrogen, oxygen, sulfur, or phosphorus) to create chelating ligands. For example, reaction with a primary or secondary amine could introduce an additional nitrogen donor, potentially leading to a bidentate ligand.

However, a review of the literature does not provide specific, well-characterized examples of bidentate or polydentate ligands synthesized directly from this compound. The design and synthesis of such ligands typically utilize more established precursors like 2,2'-bipyridine, 2,6-bis(chloromethyl)pyridine, or pyridines functionalized with hydroxyl or amino groups, which offer more direct and higher-yielding routes to the desired ligand architectures.

| Ligand Type | Common Pyridine-Based Precursor | Resulting Ligand Structure |

| Bidentate | 2,2'-Bipyridine | A classic chelating ligand with two nitrogen donors. |

| Tridentate | 2,6-Bis(aminomethyl)pyridine | A tripodal ligand with three nitrogen donors. |

| Polydentate | Pyridine-2,6-dicarboxylic acid | Can be elaborated to form ligands with multiple donor sites. |

This table illustrates common strategies for synthesizing pyridine-based ligands and does not include examples derived from this compound due to a lack of specific data.

Immobilization of this compound Derivatives onto Solid Supports for Heterogeneous Catalysis

The immobilization of catalytically active species onto solid supports is a crucial strategy in green chemistry and industrial processes, as it facilitates catalyst separation, recycling, and often enhances catalyst stability. Pyridine derivatives are widely used as ligands in homogeneous catalysis, and their attachment to solid supports can render them effective heterogeneous catalysts. The this compound molecule, with its reactive chloroethyl group, is a candidate for such immobilization through covalent bonding.

The primary method for immobilizing this compound would involve the reaction of its electrophilic chloroethyl group with nucleophilic sites on a solid support. Various materials can serve as solid supports, including polymers, silica (B1680970), and other inorganic materials.

Polymer Supports:

Polymer-supported catalysts are common due to the versatility and tunability of the polymer backbone. Polystyrene-based resins, often functionalized with nucleophilic groups, are frequently used. For instance, a hydroxylated or aminated polystyrene could react with this compound to form a stable ether or amine linkage, respectively.

The general reaction scheme would be:

Support-Nu + Cl-CH(CH₃)-Py → Support-Nu-CH(CH₃)-Py + HCl

Where "Support-Nu" represents the nucleophilic group on the solid support and "Py" represents the pyridine ring.

Inorganic Supports:

Inorganic supports like silica (SiO₂) offer high thermal and mechanical stability. The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can be functionalized to introduce nucleophilic linkers. A common approach involves first reacting the silica with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amino groups. These amino groups can then react with this compound.

The process would involve two main steps:

Si-OH + (EtO)₃Si(CH₂)₃NH₂ → Si-O-Si(OEt)₂(CH₂)₃NH₂

Si-O-Si(OEt)₂(CH₂)₃NH₂ + Cl-CH(CH₃)-Py → Si-O-Si(OEt)₂(CH₂)₃NH-CH(CH₃)-Py + HCl

The resulting material would have pyridine moieties covalently attached to the silica surface, ready for coordination with metal centers to form a heterogeneous catalyst.

Catalytic Applications:

Once immobilized, the pyridine ligand derived from this compound can coordinate with various transition metals, such as palladium, rhodium, or copper, to create catalysts for a range of organic transformations. These could include cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. The solid support would allow for the easy recovery of the expensive metal catalyst from the reaction mixture.

While direct research on this compound in this context is limited, the fundamental chemistry of immobilization is well-established for similar pyridine derivatives. The choice of support and linking chemistry would be crucial in determining the final catalyst's activity, selectivity, and stability.

Table of Potentially Immobilized this compound Derivatives and Their Applications

| Solid Support | Linkage Type | Potential Metal Center | Potential Catalytic Application |

| Polystyrene | Ether | Palladium | Suzuki Coupling |

| Polystyrene | Amine | Rhodium | Hydrogenation |

| Silica (functionalized) | Amine | Copper | Click Chemistry |

| Magnetic Nanoparticles | Amine | Nickel | Cross-Coupling |

It is important to note that the performance of such a heterogeneous catalyst would depend on several factors, including the loading of the pyridine ligand, the accessibility of the catalytic sites, and the interaction between the support and the catalytic species. Further research would be needed to optimize these parameters for specific catalytic applications using this compound as the building block.

Synthesis and Academic Study of Derivatives and Analogs of 4 1 Chloroethyl Pyridine

Systematic Functionalization of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack. stackexchange.com The existing 1-chloroethyl group at the C4 position further directs subsequent functionalization.

Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of new carbon-carbon bonds at various positions on the pyridine ring is a primary strategy for creating analogs of 4-(1-chloroethyl)pyridine. Several modern synthetic methods are employed for this purpose.

Alkyl Substitutions: Direct C-H alkylation of pyridines, particularly at the C4 position, has historically been challenging due to issues with regioselectivity. nih.govacs.org The Minisci reaction, a radical-based method, is a classic approach for alkylating electron-deficient heterocycles. researchgate.net However, it often yields a mixture of isomers. nih.gov To overcome this, strategies involving blocking groups on the pyridine nitrogen have been developed to direct alkylation specifically to the C4 position. For instance, a maleate-derived blocking group can be installed on the pyridine nitrogen, which then allows for a highly regioselective Minisci-type decarboxylative alkylation at the C4 position using carboxylic acids as alkyl donors. acs.orgorganic-chemistry.orgsigmaaldrich.com This method is operationally simple and scalable. organic-chemistry.orgsigmaaldrich.com

Another approach involves the formal activation of picolyl C-H bonds. 4-Alkylpyridines can undergo N-sulfonylation to form pyridinium (B92312) salts, which activates the picolyl position for deprotonation and subsequent reactions. acs.org This strategy allows for the functionalization of the alkyl group itself, which is a related diversification pathway.

Aryl and Heteroaryl Substitutions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming aryl-aryl bonds. wikipedia.org This methodology has been successfully applied to synthesize 4'-aryl-substituted terpyridines from 4'-bromoterpyridine and various aryl boronic acids. rsc.org In the context of this compound, a halogen atom would first need to be introduced onto the pyridine ring (e.g., at the C2 or C3 position) to serve as a handle for the cross-coupling reaction. The Suzuki-Miyaura reaction has been optimized for the exhaustive alkylation of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters, demonstrating its utility even with challenging substrates. nih.gov The choice of ligand and base is crucial to prevent side reactions and deactivation of the catalyst by the pyridine nitrogen. nih.gov

Direct C-H arylation offers a more atom-economical route, avoiding the need for pre-halogenation. Palladium catalysts can facilitate the C-H arylation of electron-poor pyridines, with the regioselectivity being influenced by the electronic character of the C-H bonds and the position of existing substituents. nih.gov

Table 1: Methods for Alkyl and Aryl Substitution on the Pyridine Ring

| Reaction Type | Reagents & Conditions | Outcome | Reference |

| Minisci Alkylation | Pyridinium salt (with N-blocking group), Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈, DCE/H₂O, 50 °C | Regioselective C4-alkylation | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Halogenated pyridine, Aryl/Alkyl boronic acid or ester, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Ad₂PⁿBu), Base (e.g., LiOᵗBu) | Formation of C-C bond at the site of halogenation | wikipedia.orgnih.gov |

| Direct C-H Arylation | Pyridine derivative, Aryl halide, Pd catalyst, Ligand, Base | Arylation at specific C-H positions, often C3/C4 | nih.gov |

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the pyridine ring can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups influence the ring's reactivity, basicity, and coordination properties. nih.govwikipedia.org

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density of the pyridine ring, making it less basic and more susceptible to nucleophilic attack. wikipedia.org The introduction of a strong EWG like a nitro group onto a pyridine-N-oxide ring can significantly alter its electronic structure and reactivity. nih.gov For instance, ligands with EWGs like -NO₂ and -Cl on the 4-position of a pyridine ring required lower temperatures during synthesis to avoid unwanted nucleophilic aromatic substitution. nih.gov Classical electrophilic aromatic substitution methods, such as nitration or halogenation, can be used to install these groups, although they often require harsh conditions for electron-deficient pyridines. researchgate.net A method for synthesizing 4-chloropyridine (B1293800) involves reacting pyridine with a chlorinating reagent. google.com

Electron-Donating Groups (EDGs): EDGs, such as amino (-NH₂) and alkoxy (-OR) groups, increase the electron density of the ring, enhancing its reactivity towards electrophiles and increasing its basicity. wikipedia.org The presence of an electron-donating methyl group in 4-methyl-pyridine-N-oxide, for example, increases the N→O bond length and the electron density on the oxygen atom. nih.gov EDGs generally direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org The synthesis of pyridine derivatives with EDGs can be achieved through various methods, including nucleophilic substitution of a pre-existing leaving group (like a halogen) or by functional group transformations.

Table 2: Examples of Electron-Donating and Withdrawing Groups and Their Effects

| Group Type | Example Groups | Effect on Pyridine Ring | Typical Introduction Method |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -CF₃ | Decreases electron density, deactivates for EAS, activates for NAS | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases electron density, activates for EAS | Nucleophilic Aromatic Substitution of a halide, functional group reduction |

Chemical Modifications of the 1-Chloroethyl Side Chain

The 1-chloroethyl group at the C4 position is a key reactive handle. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (Sₙ2) reactions. nih.gov This allows for the straightforward conversion of the chloroethyl side chain into a wide variety of other functional groups.

Conversions to Alcohols, Ethers, Amines, and Thiols

The reaction of this compound with various nucleophiles provides direct access to a range of derivatives.

Alcohols: Hydrolysis of the C-Cl bond, typically under basic conditions or via Sₙ1 reaction conditions with water, can yield the corresponding alcohol, 4-(1-hydroxyethyl)pyridine (B1214439). lookchem.comtcichemicals.comtcichemicals.com Alternatively, this alcohol can be synthesized by the reduction of a corresponding ketone (methyl (4-pyridyl) ketone) or by reacting pyridine-4-carbaldehyde with a methyl Grignard reagent. lookchem.com

Ethers: Alkoxides (RO⁻) can displace the chloride to form ethers. This reaction is a standard Williamson ether synthesis.

Amines: Reaction with ammonia, primary amines, or secondary amines leads to the formation of primary, secondary, or tertiary amine derivatives, respectively.

Thiols and Thioethers: Nucleophiles such as sodium hydrosulfide (B80085) (NaSH) can be used to introduce a thiol (-SH) group, while thiolates (RS⁻) will form thioethers (sulfides).

These nucleophilic substitution reactions allow for the creation of a library of compounds from a single precursor, which is valuable for structure-activity relationship studies. researchgate.net

Chain Extension and Diversification of the Side Chain

Beyond simple substitution, the 1-chloroethyl side chain can be elaborated to create more complex structures.

Chain Extension: Carbon nucleophiles can be used to extend the carbon chain. For example, reaction with sodium cyanide (NaCN) would replace the chlorine with a nitrile group (-CN). The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing a two-carbon extension and further functional handles. Zinc-mediated reactions have also been explored for chain-extension of β-keto esters, providing a general strategy for C-C bond formation. organic-chemistry.org

Diversification: The chloroethyl group can participate in more complex transformations. For instance, in the presence of a strong base, elimination of HCl can occur to form 4-vinylpyridine (B31050). This olefin can then undergo a variety of addition reactions. Reductive alkylation of pyridinium salts using zinc and an alkyl halide can introduce new alkyl groups at the 4-position of the side chain, leading to disubstituted products. rsc.org A one-carbon chain extension of the related 4-(chloromethyl)pyridine (B78701) to 4-(2-hydroxyethyl)pyridine (4-pyridineethanol) has been achieved using formaldehyde (B43269) in a zinc-mediated reaction. chemicalbook.com

Table 3: Representative Reactions of the 1-Chloroethyl Side Chain

| Reaction Type | Nucleophile/Reagent | Product Functional Group |

| Substitution | H₂O / OH⁻ | Alcohol (-CH(OH)CH₃) |

| Substitution | RO⁻ (Alkoxide) | Ether (-CH(OR)CH₃) |

| Substitution | NH₃ / RNH₂ / R₂NH | Amine (-CH(NR₂)CH₃) |

| Substitution | SH⁻ / RS⁻ | Thiol/Thioether (-CH(SR)CH₃) |

| Chain Extension | CN⁻ (Cyanide) | Nitrile (-CH(CN)CH₃) |

| Elimination | Strong Base | Alkene (-CH=CH₂) |

| C-C Coupling | Formaldehyde / Zn | Extended Alcohol (-CH₂CH₂OH) |

Pyridinium Salt Formation and Quaternization Studies

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. It can react with alkyl halides in a process known as quaternization (or the Menshutkin reaction) to form a positively charged pyridinium salt. mdpi.com

The quaternization of this compound with an alkylating agent (R-X) results in the formation of an N-alkyl-4-(1-chloroethyl)pyridinium salt. This transformation significantly alters the electronic properties of the molecule. The positive charge on the nitrogen atom makes the pyridine ring much more electron-deficient, which in turn enhances the reactivity of the ring's C-H bonds and any attached side chains. google.comgoogle.com

The ease of quaternization is highly dependent on the substituents present on the pyridine ring. Electron-withdrawing groups on the ring decrease the nucleophilicity of the nitrogen atom, making the quaternization reaction more difficult. reddit.com In such cases, more reactive alkylating agents (e.g., alkyl triflates instead of bromides) or harsher reaction conditions (e.g., high temperature, solvent-free) may be required. reddit.com Conversely, electron-donating groups enhance the nitrogen's nucleophilicity and facilitate the reaction.

Quaternization is a key step in many synthetic strategies. For example, N-activated pyridinium salts are exceptionally reactive towards radical traps, enabling efficient radical chain reactions for monoalkylation. nih.govrsc.org Furthermore, alkyl pyridinium salts derived from primary amines can serve as electrophiles in cross-coupling reactions, allowing for the transformation of amino groups into a variety of alkyl substituents. nih.gov The formation of pyridinium salts can also enhance π-electron delocalization along a conjugated backbone in polymer chemistry. rsc.org

Table 4: Quaternization of Pyridines

| Reactants | Product | Conditions | Notes | Reference |

| Pyridine + 1-Bromoalkane | N-Alkylpyridinium bromide | Reflux in ethanol | General method for preparing monoquaternary salts. | nih.gov |

| Pyridine + Alkyl Bromide | N-Alkylpyridinium bromide | Reflux in MeCN or propionitrile | Reaction is difficult if EWGs are present on the pyridine ring. | reddit.com |

| Pyridine Derivatives + Haloadamantanes | N-(1-Adamantyl)pyridinium halide | Sealed ampul, high temperature | 1-chloroadamantane is unreactive; 1-bromo and 1-iodo derivatives react. | osti.gov |

| Primary Amine + Pyrylium Salt, then Ni-catalyzed cross-coupling | Alkyl-alkyl coupled product | One-pot or two-step procedure | Pyridinium salt acts as an intermediate electrophile. | nih.gov |

Reactivity of 4-(1-Chloroethyl)pyridinium Salts in Chemical Transformations

General principles of pyridinium salt reactivity suggest that such a compound would be susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridinium ring would activate the chloroethyl group, making it a potential substrate for SN1 or SN2 reactions. However, without specific experimental data or theoretical studies on 4-(1-chloroethyl)pyridinium salts, any discussion on their reactivity remains speculative. Further research is required to elucidate the specific chemical behavior and synthetic utility of this particular class of pyridinium salts.

Synthesis and Reactivity of Dihydropyridine (B1217469) Analogs Bearing the 1-Chloroethyl Moiety

The synthesis and reactivity of dihydropyridine analogs containing the 1-chloroethyl group have been explored, providing insights into the chemical behavior of this structural motif. A key example is the preparation and subsequent reactions of dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

The synthesis of this dihydropyridine analog can be achieved through a modified Hantzsch-type reaction. The reaction of 1,2-dichloropropyl ethyl ether with methyl 3-aminocrotonate yields the desired 4-(1-chloroethyl)-1,4-dihydropyridine derivative.

The reactivity of this 4-(1-chloroethyl)-1,4-dihydropyridine has been investigated with a variety of nucleophilic reagents. These reactions demonstrate the susceptibility of the 1-chloroethyl group to substitution and rearrangement, often leading to the formation of novel heterocyclic systems.

A study by Brian Gregory, Eric Bullock, and Teng-Song Chen detailed the reactions of dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with several nucleophiles, with the outcomes being highly dependent on the nature of the nucleophile used. nih.gov

Reactions with Nucleophiles:

Potassium Cyanide, Potassium Succinimide (B58015), and Methanolic Triethylamine (B128534): Treatment of the 4-(1-chloroethyl)-1,4-dihydropyridine with these nucleophiles resulted in a stereospecific rearrangement to form 4,5-dihydroazepine derivatives. This transformation involves the displacement of the chloride ion followed by a ring expansion. nih.gov

Potassium Thiocyanate (B1210189): In contrast to the above, reaction with potassium thiocyanate in methanol (B129727) led to a simple substitution product, affording the corresponding 4-(1-thiocyanatoethyl)-1,4-dihydropyridine. In this case, the dihydropyridine ring system is retained. nih.gov

Sodium Hydrosulfide: The reaction with sodium hydrosulfide yielded a mixture of epimeric 8-thia-7-azabicyclo[3.2.1]oct-3-ene-4,7-diesters. This outcome suggests a more complex reaction pathway involving intramolecular cyclization. nih.gov

The varied reactivity of this dihydropyridine analog highlights its potential as a versatile intermediate in the synthesis of diverse heterocyclic compounds. The following table summarizes the observed reactivity:

| Nucleophile | Reagent | Product(s) | Reference |

| Cyanide | Potassium Cyanide | 4,5-Dihydroazepine derivative | nih.gov |

| Succinimide | Potassium Succinimide | 4,5-Dihydroazepine derivative | nih.gov |

| Triethylamine | Methanolic Triethylamine | 4,5-Dihydroazepine derivative | nih.gov |

| Thiocyanate | Potassium Thiocyanate | 4-(1-Thiocyanatoethyl)-1,4-dihydropyridine | nih.gov |

| Hydrosulfide | Sodium Hydrosulfide | Mixture of epimeric 8-thia-7-azabicyclo[3.2.1]oct-3-ene-4,7-diesters | nih.gov |